3,5-Dimethoxypyridazine
Overview
Description
3,5-Dimethoxypyridazine is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is a pyridazine derivative where the 3 and 5 positions are substituted with methoxy groups .
Synthesis Analysis
The synthesis of 3,5-diamino-4,6-dinitropyridazine-1-oxide, a derivative of 3,5-dimethoxypyridazine, has been reported . It is prepared in a six-step synthetic procedure starting from acyclic compounds . Another study reported the methoxylation of 3,4,6-trichloropyridazine with sodium methoxide, which resulted in the formation of 6-chloro-3,4-dimethoxypyridazine and a molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine .Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxypyridazine is represented by the InChI code1S/C6H8N2O2/c1-9-5-3-6(10-2)8-7-4-5/h3-4H,1-2H3
. Chemical Reactions Analysis
The nucleophilic substitution reaction of halogens in heterocyclic compounds with alkoxide anions is important for the chemical manipulation of heterocycles . This reaction has been used in the methoxylation of 3,4,6-trichloropyridazine to produce 3,5-dimethoxypyridazine .Physical And Chemical Properties Analysis
3,5-Dimethoxypyridazine is a compound with a molecular weight of 140.14 .Scientific Research Applications
Chemical Synthesis and Reactions :
- Coates and Mckillop (1993) demonstrated the reaction of 3,6-Dimethoxypyridazine with hydrazine, leading to the formation of 4-amino-6-methoxy- and 4-amino-6-hydrazino(2H)-pyridazinones, which are important for synthesizing various pyridazine derivatives (Coates & Mckillop, 1993).
- Igeta (1960) explored the reaction of 3,6-Dimethoxypyridazine 1-Oxide with phosphoryl chloride, leading to the production of chloro-dimethoxyl and trimethoxyl compounds, which are significant for creating novel pyridazine structures (Igeta, 1960).
Biological Activities and Potential Applications :
- Bhalgat et al. (2014) synthesized novel derivatives of dihydropyrimidinecarbonitrile and investigated their antioxidant and anti-inflammatory activities, highlighting the potential pharmaceutical applications of pyridazine derivatives (Bhalgat, Ali, Ramesh, & Ramu, 2014).
- El-Sawy et al. (2014) prepared novel benzofuran derivatives starting from visnagin and tested them for anti-inflammatory, analgesic, and anticonvulsant activities, indicating the therapeutic potential of modified pyridazine compounds (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Anticancer and Enzyme Inhibition Studies :
- Noma et al. (2020) synthesized a novel hydrazone compound and investigated its antioxidant activity, cytotoxic effect on cancer cell lines, and inhibitory property on human paraoxonase-1, demonstrating the potential of pyridazine derivatives in cancer treatment and enzyme inhibition (Noma, Erzengin, Tunç, & Balcıoğlu, 2020).
Chemopreventive Effects in Carcinogenesis :
- Futakuchi et al. (2002) investigated the chemopreventive effects of a synthetic phenolic antioxidant on colon carcinogenesis in rats, suggesting the potential role of pyridazine derivatives in cancer prevention (Futakuchi, Hirose, Imaida, Takahashi, Ogawa, Asamoto, Miki, & Shirai, 2002).
Mechanism of Action
Target of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Mode of Action
It’s worth noting that pyridazine derivatives, in general, have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been shown to have numerous practical applications .
Action Environment
It’s worth noting that the synthesis of new energetic materials based on nitrogen-rich heterocycles like pyridazine has attracted considerable interest in recent years .
properties
IUPAC Name |
3,5-dimethoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-7-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMOTKXYVAQITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291765 | |
Record name | 3,5-dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxypyridazine | |
CAS RN |
2096-20-0 | |
Record name | 2096-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.